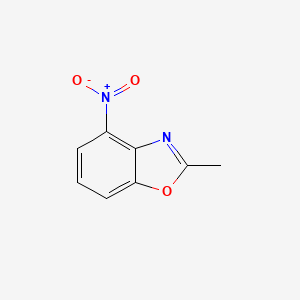

2-Methyl-4-nitro-1,3-benzoxazole

Description

The Benzoxazole (B165842) Scaffold: A Privileged Heterocycle in Chemical Sciences

The benzoxazole ring system is a significant structural motif found in numerous natural products and synthetic compounds. chemistryjournal.netresearchgate.net Its planar, aromatic nature and the presence of both nitrogen and oxygen heteroatoms contribute to its unique electronic and chemical properties. chemistryjournal.net This scaffold serves as a fundamental building block in the synthesis of more complex molecules, often imparting desirable characteristics to the final compound. thieme-connect.comrsc.org The versatility of the benzoxazole core allows for a wide range of chemical modifications, enabling the fine-tuning of its properties for various applications. mdpi.com

Significance of Nitro-Substituted Benzoxazole Derivatives in Advanced Chemical Research

The introduction of a nitro (-NO2) group to the benzoxazole scaffold significantly influences its chemical behavior and opens up new avenues for research. Nitro-substituted benzoxazoles are of particular interest due to their potential use as fluorogenic substrates for detecting nitroreductase activity in microorganisms. nih.gov This has implications for the development of new diagnostic tools. Furthermore, the presence of the nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the benzoxazole system, making these derivatives valuable in materials science and as intermediates in the synthesis of other functionalized molecules. nih.govresearchgate.netnih.gov

Focus on 2-Methyl-4-nitro-1,3-benzoxazole: Context and Research Gaps

This compound is a specific derivative within the broader class of nitro-substituted benzoxazoles. Its chemical structure consists of the benzoxazole core with a methyl group at the 2-position and a nitro group at the 4-position. While the general synthesis and properties of benzoxazoles are well-documented, specific and in-depth research focused solely on this compound appears to be limited. Much of the available information is in the context of broader studies on benzoxazole derivatives or as an entry in chemical supplier databases. A significant research gap exists in the comprehensive characterization of its physicochemical properties, reactivity, and potential applications beyond its role as a synthetic intermediate.

Overview of Research Trajectories and Academic Relevance

Future research on this compound could follow several promising trajectories. A primary focus would be the thorough investigation of its fundamental chemical and physical properties. This includes detailed studies of its spectroscopic characteristics, crystal structure, and thermal stability. Another important avenue is the exploration of its reactivity, particularly the chemical transformations involving the nitro and methyl groups. Understanding these reactions is crucial for its utilization as a building block in the synthesis of more complex heterocyclic systems. The academic relevance of such studies lies in expanding the fundamental knowledge of substituted benzoxazoles and potentially uncovering novel applications in areas like medicinal chemistry or materials science. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREFCVYBUYJUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 4 Nitro 1,3 Benzoxazole and Analogues

Established Strategies for 1,3-Benzoxazole Core Construction

The formation of the 1,3-benzoxazole scaffold is a cornerstone of many synthetic endeavors. Various methods have been developed, primarily relying on the cyclization of appropriately substituted precursors.

Cyclization Reactions Involving 2-Aminophenol (B121084) Precursors

The most prevalent and versatile approach to the 1,3-benzoxazole core involves the condensation and subsequent cyclization of a 2-aminophenol with a suitable one-carbon unit. The choice of this unit dictates the substituent at the 2-position of the resulting benzoxazole (B165842). For the synthesis of 2-methyl-1,3-benzoxazole, acetic acid or its derivatives are commonly employed.

The reaction of 2-aminophenol with reagents such as acetic acid, acetic anhydride (B1165640), or acetyl chloride leads to the formation of a 2-acetamidophenol (B195528) intermediate. This intermediate then undergoes intramolecular cyclodehydration, often promoted by heat or acid catalysis, to yield the 2-methyl-1,3-benzoxazole ring. nih.gov A variety of catalysts, including Brønsted acids and Lewis acids, can facilitate this cyclization. researchgate.net For instance, the use of a combined catalyst system of a Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O) and copper iodide (CuI) has been shown to be effective for the cyclization of 2-aminophenols with β-diketones to form 2-substituted benzoxazoles. researchgate.netorganic-chemistry.org

| Reagent for 2-Methyl Group | Conditions | Catalyst | Notes |

| Acetic Acid | High Temperature | None or Acid Catalyst | Classical method, often requires harsh conditions. |

| Acetic Anhydride | Moderate Temperature | - | Forms 2-acetamidophenol intermediate. |

| Acetyl Chloride | Moderate Temperature | Base (to neutralize HCl) | Forms 2-acetamidophenol intermediate. |

| N-phenylacetamides | Pd(OAc)₂, K₂S₂O₈, TfOH | Palladium acetate (B1210297) | Direct synthesis from N-phenylacetamides. nih.govrsc.orgrsc.org |

Oxidative Cyclization Approaches for Benzoxazole Formation

An alternative strategy for constructing the benzoxazole ring involves the oxidative cyclization of phenolic Schiff bases. These Schiff bases are readily prepared by the condensation of a 2-aminophenol with an aldehyde. In the context of synthesizing a 2-methyl derivative, the corresponding Schiff base would be derived from 2-aminophenol and acetaldehyde.

The subsequent cyclization is an oxidative process that forms the C-O bond of the oxazole (B20620) ring. A variety of oxidizing agents have been employed for this transformation, including manganese(III) acetate, lead(IV) acetate, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net Copper(II) complexes have also been shown to catalyze the aerobic oxidation of 2-aminophenol, mimicking the action of phenoxazinone synthase and leading to related heterocyclic structures. rsc.org This approach offers a different pathway to the benzoxazole core, starting from readily available aldehydes.

| Starting Material | Oxidizing Agent | Catalyst | Product |

| Phenolic Schiff Base (from 2-aminophenol and acetaldehyde) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | - | 2-Methyl-1,3-benzoxazole |

| Phenolic Schiff Base | Manganese(III) acetate | - | 2-Methyl-1,3-benzoxazole |

| 2-Aminophenol | Air | Copper(II) complexes | 2-Aminophenoxazine-3-one (related structure) rsc.org |

Transition Metal-Catalyzed Synthetic Routes to 2-Substituted Benzoxazoles

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of 2-substituted benzoxazoles, offering milder reaction conditions and broader substrate scope. Palladium and copper are the most commonly used metals for these transformations.

Palladium-catalyzed methods often involve the intramolecular C-O bond formation from an N-(2-halophenyl)acetamide precursor. nih.gov A notable development is the direct synthesis of 2-methylbenzoxazoles from N-phenylacetamides, catalyzed by palladium(II) acetate in the presence of an oxidant (K₂S₂O₈) and triflic acid (TfOH). nih.govrsc.orgrsc.org This method proceeds via a C-H functionalization and intramolecular oxidative C-O coupling.

Copper-catalyzed reactions have also been extensively studied. These include the direct 2-arylation of benzoxazoles with aryl bromides, although this is more relevant for aryl substituents at the 2-position. nih.gov However, copper iodide (CuI) has been used as a co-catalyst in the cyclization of 2-aminophenols with β-diketones, demonstrating its utility in the formation of the benzoxazole ring. researchgate.netorganic-chemistry.org More direct copper-catalyzed methods for the synthesis of benzoxazoles involve the regioselective C-H functionalization and C-O bond formation under an air atmosphere. nih.gov

| Metal Catalyst | Precursor | Key Features |

| Palladium(II) acetate | N-Phenylacetamide | Direct C-H functionalization and oxidative C-O coupling. nih.govrsc.orgrsc.org |

| Copper(I) Iodide | 2-Aminophenol and β-diketone | Co-catalyst with a Brønsted acid. researchgate.netorganic-chemistry.org |

| Copper(II) | N-(2-halophenyl)benzamide | Intramolecular O-arylation. |

| Rhodium | 2-Allenylbenzoxazoles | Enantioselective cyclization to vinyl-functionalized fused heterocycles. nih.gov |

Regioselective Introduction of the Nitro Group at Position 4

The synthesis of 2-Methyl-4-nitro-1,3-benzoxazole requires the specific placement of a nitro group at the 4-position of the benzoxazole ring. This can be achieved through two main strategies: nitration of a suitable precursor before the formation of the benzoxazole ring, or the direct nitration of the pre-formed 2-methyl-1,3-benzoxazole scaffold.

Nitration of Precursors Prior to Benzoxazole Ring Closure

The more common and regioselective approach to obtaining a 4-nitro-substituted benzoxazole is to introduce the nitro group onto the 2-aminophenol precursor before the cyclization reaction. The key intermediate for the synthesis of this compound is 2-amino-3-nitrophenol (B1277897).

The synthesis of 2-amino-3-nitrophenol can be achieved by the direct nitration of 2-aminophenol. The hydroxyl group is an ortho-, para-director, while the amino group is also an ortho-, para-director. In the case of 2-aminophenol, nitration is directed primarily to the position ortho to the hydroxyl group and meta to the amino group, which is the 3-position. This is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to control the reaction and prevent over-nitration. An alternative approach involves the protection of the amino and/or hydroxyl groups before nitration to enhance regioselectivity and yield. For example, 2-aminophenol can be acetylated to form 2-acetamidophenol, which is then nitrated. Subsequent hydrolysis removes the acetyl group to yield the desired 2-amino-3-nitrophenol.

Once 2-amino-3-nitrophenol is obtained, it can be subjected to the cyclization reactions described in section 2.1.1, using acetic anhydride or a similar reagent to introduce the 2-methyl group and form this compound.

| Precursor | Nitrating Agent | Conditions | Product |

| 2-Aminophenol | HNO₃/H₂SO₄ | 0-5 °C | 2-Amino-3-nitrophenol |

| 2-Acetamidophenol | Fuming HNO₃ | <35 °C, followed by HCl hydrolysis | 2-Amino-3-nitrophenol |

| 3-Amino-4-hydroxybenzoic acid methyl ester | - | Cyclization with acetic acid | 2-Methyl-benzoxazole-5-carboxylic acid methyl ester (related synthesis) |

Direct Aromatic Nitration of Benzoxazole Scaffolds

The direct nitration of a pre-formed 2-methyl-1,3-benzoxazole ring is another potential route. However, electrophilic substitution on the benzoxazole ring system is influenced by the fused benzene (B151609) and oxazole rings. Nitration of benzoxazole typically occurs at the 5- or 6-position. researchgate.net The introduction of a nitro group at the 4- or 7-position is generally less favored, unless the 5- and 6-positions are already occupied by other substituents. researchgate.net

Therefore, the direct nitration of 2-methyl-1,3-benzoxazole would likely lead to a mixture of isomers, with 2-methyl-6-nitro-1,3-benzoxazole and 2-methyl-5-nitro-1,3-benzoxazole (B1299971) being the major products. Achieving regioselective nitration at the 4-position through this method is challenging and generally not the preferred synthetic strategy.

| Substrate | Nitrating Agent | Expected Major Products |

| 2-Methyl-1,3-benzoxazole | HNO₃/H₂SO₄ | 2-Methyl-6-nitro-1,3-benzoxazole, 2-Methyl-5-nitro-1,3-benzoxazole |

Methodologies for Site-Specific Methylation at Position 2

The introduction of a methyl group at the C2 position of the benzoxazole core is a critical transformation that significantly influences the molecule's properties. While direct methylation of a pre-formed benzoxazole ring can be challenging, several strategies have been developed to achieve this modification with precision.

One common approach involves the cyclization of 2-aminophenols with reagents that already contain the desired methyl group. For instance, the reaction of an appropriate 2-aminophenol with acetic anhydride or acetyl chloride can directly yield the 2-methylbenzoxazole (B1214174) derivative. This method is straightforward and widely used for the synthesis of various 2-alkylated benzoxazoles.

Another strategy involves the use of tertiary amides. A method utilizing triflic anhydride (Tf2O) and 2-fluoropyridine (B1216828) activates the carbonyl group of a tertiary amide, facilitating a cascade reaction with a 2-aminophenol. This sequence of nucleophilic addition, intramolecular cyclization, and elimination provides a versatile route to a wide array of 2-substituted benzoxazoles, including those with a methyl group at the 2-position. nih.gov

Furthermore, direct C-H functionalization at the C2 position of the benzoxazole core represents an atom-economical approach. nih.gov While this method avoids the need for pre-functionalized starting materials, achieving site-selectivity can be a challenge. nih.govresearchgate.net Research into peroxide-mediated C-H methylation under metal-free conditions has shown promise for other heterocyclic systems like imidazo[1,2-a]pyridines, suggesting potential avenues for the direct methylation of benzoxazoles. rsc.org The effect of C2-methylation has been noted to be entropic, stemming from a more hindered rotation of the anion around the cation due to the presence of the bulkier methyl group compared to a hydrogen atom. rsc.org

A summary of reagents for introducing the 2-methyl group is presented below:

| Reagent Class | Specific Reagent | Reaction Type |

| Acylating Agents | Acetic Anhydride, Acetyl Chloride | Cyclocondensation with 2-aminophenol |

| Tertiary Amides | N,N-Dimethylacetamide | Tf2O-promoted cyclization with 2-aminophenol nih.gov |

| Methylating Agents | Peroxides (e.g., DTBP) | Potential for direct C-H methylation rsc.org |

Sustainable and Green Chemistry Approaches in Benzoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazole derivatives to minimize environmental impact and enhance efficiency. nih.gov

Eco-Friendly Catalysis and Reaction Conditions

A significant focus in green benzoxazole synthesis is the replacement of hazardous reagents and harsh reaction conditions with more benign alternatives. brown.edu The use of reusable catalysts, solvent-free reactions, and milder conditions are key aspects of this approach. acs.org

Several eco-friendly catalytic systems have been developed. For instance, a reusable Brønsted acidic ionic liquid gel has been employed for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. acs.org This method offers high yields and the catalyst can be easily recovered and reused multiple times without a significant loss in activity. acs.org Another green approach utilizes samarium triflate as a reusable acid catalyst in an aqueous medium for the reaction of o-amino(thio)phenols with aldehydes. organic-chemistry.org

Brown University researchers have developed a composite catalyst of silver-palladium nanoparticles on tungsten-oxide nanorods that can perform a four-step reaction sequence in a single pot to produce benzoxazoles. brown.edu This multi-reaction catalyst operates at lower temperatures (around 80°C) and in more environmentally friendly solvents compared to traditional methods that often require temperatures of about 130°C and longer reaction times. brown.edu The catalyst also enables the use of formic acid as a greener hydrogen source instead of ammonia (B1221849) borane. brown.edu

Furthermore, a green, non-catalyzed method for synthesizing benzoxazoles from halogenated nitriles in an alcoholic solvent has been demonstrated, proceeding without the need for added acid or base. acs.org An atom-economical and eco-friendly electrochemical oxidation/cyclization of glycine (B1666218) derivatives provides a transition metal- and oxidant-free route to 2-substituted benzoxazoles, generating only hydrogen gas as a byproduct. organic-chemistry.org

| Catalyst/Condition | Starting Materials | Key Advantages |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Benzaldehyde | Solvent-free, reusable catalyst, high yields acs.org |

| Samarium Triflate | o-Amino(thio)phenols, Aldehydes | Aqueous medium, reusable catalyst, mild conditions organic-chemistry.org |

| Silver-Palladium Nanoparticles on Tungsten-Oxide Nanorods | Formic acid, Nitrobenzene, Aldehyde | One-pot, lower temperature, greener solvent, reusable catalyst brown.edu |

| No Catalyst | Halogenated Nitriles | Alcoholic solvent, no added acid/base acs.org |

| Electrochemical Oxidation | Glycine Derivatives | Transition metal- and oxidant-free, H2 as byproduct organic-chemistry.org |

Microwave- and Ultrasound-Assisted Synthetic Enhancements

Microwave and ultrasound irradiation have emerged as powerful tools in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates dramatically. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various benzoxazole derivatives. For example, the condensation of 2-aminophenol with aldehydes can be efficiently carried out under microwave irradiation. researchgate.net The use of microwave assistance in a solvent-less reaction allows for the direct absorption of energy by the reactants, enhancing the efficiency of the transformation. nih.gov Studies have shown that microwave-assisted synthesis can be used to prepare 1,3,4-oxadiazole (B1194373) derivatives, a class of compounds related to benzoxazoles, with shorter reaction times and higher purity. nih.govwjarr.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, promotes chemical reactions through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. mdpi.com Ultrasound has been employed for the greener synthesis of various heterocyclic compounds, including imidazole (B134444) and 1,3,4-oxadiazole derivatives. researchgate.netnih.gov The advantages of this method include milder reaction conditions, shorter reaction times, and often simpler work-up procedures. mdpi.comresearchgate.net For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols has been achieved in good to excellent yields using ultrasound-assisted reaction in the absence of acidic or basic catalysts. nih.gov The application of ultrasound has also been shown to be effective in the synthesis of benzofuran-oxadiazole hybrids. nih.gov

| Energy Source | Key Advantages | Example Application |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, increased purity researchgate.netnih.gov | Condensation of 2-aminophenol with aldehydes researchgate.net |

| Ultrasound Irradiation | Milder conditions, shorter reaction times, enhanced yields, simpler work-up mdpi.comresearchgate.net | Synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols nih.gov |

Synthetic Pathways to Highly Functionalized this compound Derivatives

The synthesis of highly functionalized this compound derivatives allows for the fine-tuning of their chemical and physical properties. This often involves multi-step synthetic sequences starting with appropriately substituted precursors.

A common strategy begins with the nitration of a substituted phenol, followed by reduction of a functional group to an amine to form the required 2-aminophenol derivative. For example, starting with a substituted phenol, nitration can introduce the nitro group at the desired position. Subsequent selective reduction of another functional group on the ring can then yield the 2-amino-nitrophenol precursor. This intermediate can then be cyclized with a reagent that introduces the 2-methyl group, such as acetic anhydride.

The synthesis of 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, an analogue of the target compound, was achieved by reacting 2-amino-5-nitrophenol (B90527) with toluic acid in polyphosphoric acid at 150°C. nih.gov This demonstrates a classical approach to constructing the benzoxazole core with specific substituents on both the benzoxazole ring system and the 2-position substituent.

The introduction of functional groups can also be achieved through the modification of a pre-formed benzoxazole ring, although this can be challenging due to the potential for competing reactions and issues with regioselectivity. However, methods for the site-selective C-H functionalization of benzoxazoles are being developed, which could provide more direct routes to highly functionalized derivatives. researchgate.net For example, iron(III) chloride has been used to mediate the para-selective C-H chlorination of 2-amidophenols, which can then be cyclized to form chlorinated benzoxazoles. researchgate.net

The synthesis of functionalized benzoxazole derivatives often involves a modular approach, where different substituted 2-aminophenols and various carboxylic acids or their equivalents are combined to create a library of compounds. For instance, a variety of 2-substituted benzoxazoles have been prepared by reacting 2-aminophenol derivatives with β-diketones catalyzed by a combination of a Brønsted acid and CuI. organic-chemistry.org This method tolerates a range of substituents on the 2-aminophenol ring, including methyl, chloro, bromo, and nitro groups. organic-chemistry.org

| Precursor | Reagents | Key Transformation |

| Substituted Phenol | Nitrating agent (e.g., HNO3/H2SO4), Reducing agent | Introduction of nitro and amino groups |

| 2-Amino-nitrophenol | Acetic anhydride | Cyclization to form the 2-methyl-nitrobenzoxazole core |

| 2-Aminophenol derivatives | β-Diketones, Brønsted acid/CuI | Synthesis of various 2-substituted benzoxazoles organic-chemistry.org |

| 2-Amidophenols | Iron(III) chloride | Site-selective chlorination prior to cyclization researchgate.net |

Advanced Spectroscopic Characterization Techniques for 2 Methyl 4 Nitro 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic properties of atomic nuclei.

High-Resolution 1H and 13C NMR Spectroscopy

High-resolution 1H and 13C NMR spectroscopy provides fundamental information about the hydrogen and carbon framework of 2-Methyl-4-nitro-1,3-benzoxazole.

¹H NMR: The proton NMR spectrum displays distinct signals corresponding to the different proton environments in the molecule. For instance, the methyl group protons typically appear as a sharp singlet, while the aromatic protons on the benzoxazole (B165842) ring system exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum reveals the chemical shifts of each unique carbon atom. The presence of the nitro group and the heteroatoms (nitrogen and oxygen) in the benzoxazole ring significantly influences the electronic environment and, consequently, the chemical shifts of the aromatic carbons. The carbon of the methyl group will appear in the aliphatic region of the spectrum.

A representative, though not identical, example can be seen in the spectroscopic data for methyl 4-nitrobenzoate, which shows ¹H NMR signals in the aromatic region and a singlet for the methyl group protons. Similarly, its ¹³C NMR spectrum displays peaks corresponding to the aromatic carbons and the methyl carbon, with the carbon attached to the nitro group being significantly deshielded. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data Note: The following table is a representative example based on similar structures. Actual chemical shifts for this compound may vary.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | Multiplet |

| ¹H (Methyl) | 2.5 - 2.7 | Singlet |

| ¹³C (Aromatic) | 110 - 150 | - |

| ¹³C (C=N) | ~165 | - |

| ¹³C (Methyl) | 10 - 20 | - |

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals of the protonated carbons in the benzoxazole ring and confirming the assignment of the methyl group's proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This powerful technique helps to piece together the entire molecular structure by showing correlations between the methyl protons and the C2 and C3a carbons of the benzoxazole ring, as well as correlations from the aromatic protons to various carbons throughout the ring system. For instance, in aromatic systems, three-bond (³J) couplings are often stronger than two-bond (²J) couplings. youtube.com

Computational Prediction of NMR Parameters (e.g., GIAO-DFT)

Computational methods, particularly Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method, have become invaluable for predicting NMR chemical shifts. nih.govrsc.org These theoretical calculations can provide a predicted spectrum that can be compared with the experimental data, aiding in the assignment of complex spectra and confirming the proposed structure. nih.govresearchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. nih.gov Solvation models can also be incorporated to better mimic the experimental conditions. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), C=N stretching of the oxazole (B20620) ring, C-O-C stretching, and various aromatic C-H and C=C stretching and bending vibrations. For comparison, in 5-nitro-2-(4-nitrobenzyl) benzoxazole, the asymmetric C-O-C stretching vibration is observed around 1144 cm⁻¹ in the IR spectrum. esisresearch.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations, such as the symmetric stretch of the nitro group, often give rise to strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| C=N (Oxazole) | Stretch | 1630 - 1680 |

| C-O-C (Oxazole) | Asymmetric Stretch | 1200 - 1270 |

| C-O-C (Oxazole) | Symmetric Stretch | 1020 - 1080 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Formula Validation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₈H₆N₂O₃ for this compound).

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-nitrobenzoate |

| 5-nitro-2-(4-nitrobenzyl) benzoxazole |

Chemical Reactivity and Mechanistic Aspects of 2 Methyl 4 Nitro 1,3 Benzoxazole

Intrinsic Reactivity Profile of the 1,3-Benzoxazole Ring System

The 1,3-benzoxazole ring is an aromatic heterocyclic system that possesses distinct reactivity. The fusion of the benzene (B151609) and oxazole (B20620) rings results in a system with a degree of aromaticity, influencing its chemical behavior. The benzoxazole (B165842) motif is a key structural component in many compounds with significant biological activity, including pharmaceuticals and agrochemicals. scispace.com The synthesis of the benzoxazole core can be achieved through various methods, such as the condensation and aromatization of o-aminophenols with various functional groups like carboxylic acids, aldehydes, or alcohols. nih.govnih.govmdpi.com

Impact of the 4-Nitro Group on Aromatic Reactivity

The presence of a nitro group at the 4-position of the benzoxazole ring has a profound impact on the molecule's reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and activates it towards nucleophilic substitution.

Influence on Electrophilic Aromatic Substitution

The nitro group significantly deactivates the benzene ring towards electrophilic aromatic substitution (EAS). This deactivation is a consequence of the inductive and resonance effects of the nitro group, which withdraw electron density from the aromatic system, making it less attractive to electrophiles. In cases where EAS does occur, the substitution is directed to the positions meta to the nitro group. However, the directing effects of the fused oxazole ring also play a role, making the prediction of substitution patterns complex. For instance, in the synthesis of related nitro-substituted benzothiazoles, the presence of an electron-withdrawing nitro group was found to decrease the reaction yield. mdpi.com

Potential for Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the 4-nitro group makes the benzene ring of 2-methyl-4-nitro-1,3-benzoxazole susceptible to nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the intermediate Meisenheimer complex formed during the attack of a nucleophile. This allows for the displacement of a suitable leaving group on the aromatic ring, although in the case of the parent compound, there are no conventional leaving groups on the benzene ring. However, under forcing conditions, displacement of a hydrogen atom or other ring transformations might be possible.

Reactivity of the 2-Methyl Substituent: Side-Chain Functionalization

Table 1: Examples of Side-Chain Functionalization Reactions

| Reagent | Product Type |

| Aldehydes | β-Hydroxyalkyl derivatives |

| Esters | β-Keto esters |

| Alkyl halides | Alkylated derivatives |

Ring-Opening and Rearrangement Pathways of this compound

The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. The presence of the nitro group can influence the stability of the ring system. For instance, reactions involving strong nucleophiles or harsh acidic or basic conditions can lead to the cleavage of the oxazole ring. One plausible pathway involves the nucleophilic attack at the C2 carbon, leading to the formation of an intermediate that can subsequently undergo ring opening to form substituted 2-aminophenol (B121084) derivatives.

Rearrangement reactions of benzoxazoles are less common but can be induced under thermal or photochemical conditions. The specific rearrangement pathways for this compound are not extensively documented in the literature but could potentially involve skeletal rearrangements of the heterocyclic core.

Detailed Mechanistic Investigations of Key Transformation Reactions

The mechanisms of reactions involving 2-substituted benzoxazoles often involve initial activation of a substituent followed by cyclization or substitution. For the formation of the benzoxazole ring itself, a common mechanism involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. This proceeds through an initial amide formation, followed by an intramolecular cyclization and dehydration. nih.gov

In the case of side-chain functionalization of the 2-methyl group, the mechanism typically involves the formation of a resonance-stabilized carbanion. The stability of this intermediate is crucial for the reaction to proceed. The subsequent reaction with an electrophile is usually a standard nucleophilic addition or substitution.

Computational studies, such as those performed for the cycloaddition reactions of other nitro-substituted heterocycles, can provide valuable insights into the reaction mechanisms, including the energetics and electronic factors that govern the regioselectivity and stereoselectivity of these transformations. mdpi.com

Computational and Theoretical Chemistry of 2 Methyl 4 Nitro 1,3 Benzoxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and behavior. These methods solve the Schrödinger equation (or its density-based equivalent) for a given molecule to determine its energetic and electronic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, often used with basis sets like 6-31G or 6-311G to achieve a balance between accuracy and computational cost. aimspress.comresearchgate.net

For a molecule like 2-Methyl-4-nitro-1,3-benzoxazole, DFT calculations would be used to optimize the molecular geometry, predicting key structural parameters. Studies on similar molecules, such as benzothiazole (B30560) derivatives, show that DFT-calculated bond lengths and angles generally align well with experimental data obtained from X-ray diffraction. researchgate.net For instance, in a study of a complex benzothiazole, the geometry was optimized using the B3LYP/6-31G method. researchgate.net Similarly, calculations on methyl 2-(5-((quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate utilized the DFT/B3LYP method to determine its structural parameters. researchgate.net These calculations provide the foundational data for all further theoretical analyses.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Related Heterocyclic System (Note: This data is for Methyl 2-(5-((quinolin-8-yloxy) methyl)- 1,3,4-oxadiazol-2-ylthio) acetate (B1210297), presented here to illustrate the output of DFT calculations.) researchgate.net

| Parameter | Bond Length (Å) / Angle (°) | Method |

| C(2)–C(3) | 1.421 | DFT/B3LYP |

| C(4)–C(5) | 1.426 | DFT/B3LYP |

| C(12)–N(16) | 1.317 | DFT/B3LYP |

| C(2)–C(3)–C(4) | 119.15 | DFT/B3LYP |

| C(4)–C(5)–C(6) | 120.00 | DFT/B3LYP |

Molecular Orbitals and Frontier Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wustl.edu The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting high polarizability, high chemical reactivity, and lower kinetic stability. aimspress.comnih.gov Conversely, a large energy gap indicates high stability and low reactivity. aimspress.com

For this compound, the presence of the electron-withdrawing nitro group (–NO₂) and the π-conjugated benzoxazole (B165842) system would significantly influence the FMOs. The HOMO is expected to be distributed over the benzoxazole ring system, while the LUMO would likely be localized significantly on the nitro group, facilitating charge transfer from the ring to the nitro moiety. In studies of similar compounds, the calculated HOMO and LUMO energies are used to confirm that charge transfer occurs within the molecule. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps (Note: This data is for illustrative purposes, drawn from studies on various complex organic molecules.) nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

Electrostatic Potential Surface Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP surface is mapped onto the molecule's electron density, with different colors representing different values of the electrostatic potential. researchgate.net

Red and Yellow regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. nih.govresearchgate.net

Blue regions indicate positive potential, are electron-deficient, and are prone to nucleophilic attack. nih.govresearchgate.net

Green regions represent neutral or near-zero potential. wolfram.com

For this compound, the MEP map would clearly show a strong negative potential (red) around the oxygen atoms of the nitro group due to their high electronegativity. This makes the nitro group a prime site for interacting with electrophiles or participating in hydrogen bonding. researchgate.net The hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. MEP analysis is routinely used to predict and rationalize intermolecular interactions. researchgate.netchemrxiv.org

Reactivity Descriptors and Fukui Function Analysis

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using reactivity descriptors. These descriptors help predict the global and local reactivity of a molecule. mdpi.com

Global and Local Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors summarize the reactivity of the molecule as a whole. Key indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Electronic Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is the negative of electronegativity (μ = -χ). jmaterenvironsci.com

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ²/2η. jmaterenvironsci.com

Global Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule. jmaterenvironsci.com

These parameters are calculated using the energies of the HOMO and LUMO. For instance, studies on nitroindazole derivatives show that compounds with higher electrophilicity indices act as electrophiles (electron acceptors), while those with lower values act as nucleophiles (electron donors). jmaterenvironsci.com The presence of a nitro group, as in this compound, is known to significantly increase the electrophilicity of aromatic systems. researchgate.netmdpi.com

Local reactivity is described by Fukui functions (f(r)) , which identify the most reactive sites within a molecule. mdpi.comresearchgate.net The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. mdpi.com This allows for the identification of specific atoms that are most susceptible to either nucleophilic or electrophilic attack. researchgate.net

Chemical Hardness, Softness, and Potential

Chemical hardness and softness are concepts that describe the resistance of a molecule to change its electron configuration.

Chemical Hardness (η): Defined as half the difference between the ionization potential and electron affinity, it can be approximated by half of the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO)/2). A "hard" molecule has a large HOMO-LUMO gap, making it less reactive. jmaterenvironsci.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap and is more reactive. researchgate.net

These descriptors provide a quantitative scale for the stability and reactivity of a molecule. For example, a compound with a low HOMO-LUMO gap is considered a soft molecule, indicating high chemical reactivity and polarizability. nih.gov

Table 3: Illustrative Global Reactivity Descriptors for a Nitroaromatic System (Note: This data is for a representative nitroindazole, used here to illustrate the concepts.) jmaterenvironsci.com

| Reactant Type | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| Alkyl Nitroindazole (Electrophile) | -4.730 | 3.630 | 2.927 |

| Aryl Acetonitrile (Nucleophile) | -3.738 | 3.208 | 1.113 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule consists of a rigid benzoxazole ring system, with the methyl and nitro groups as substituents. The primary conformational freedom arises from the rotation of the methyl group and the nitro group around their respective bonds to the benzoxazole core.

Computational studies, typically employing Density Functional Theory (DFT), are used to determine the most stable conformation of the molecule. For a related compound, 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, X-ray crystallography studies have shown that the benzoxazole ring system is nearly planar. nih.gov The dihedral angle between the benzoxazole ring and the nitro group is small, indicating a high degree of planarity which can be attributed to π-conjugation. nih.gov Similar planarity is expected for this compound due to the electronic interactions between the nitro group and the aromatic system.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. While specific MD studies on this compound are not extensively documented in the literature, the methodology is widely applied to similar heterocyclic compounds to understand their interactions in different environments. pensoft.netnih.gov For instance, MD simulations are used to study the stability of ligand-protein complexes in drug design or to simulate the behavior of molecules in a solvent or a polymer matrix for material science applications. Such simulations for this compound could reveal important information about its intermolecular interactions and its stability in condensed phases.

Table 1: Predicted Conformational Data for this compound (Hypothetical Data Based on Related Structures)

| Parameter | Predicted Value | Method |

| Dihedral Angle (Benzoxazole-NO₂) | ~5-10° | DFT (B3LYP/6-31G) |

| Rotational Barrier (C-NO₂) | 5-10 kcal/mol | DFT (B3LYP/6-31G) |

| Rotational Barrier (C-CH₃) | ~1-2 kcal/mol | DFT (B3LYP/6-31G*) |

Theoretical Approaches to Structure-Reactivity Relationships

Theoretical approaches are crucial for understanding the relationship between the structure of this compound and its chemical reactivity. DFT calculations are a powerful tool for this purpose, allowing for the calculation of various molecular properties that correlate with reactivity. mdpi.comnih.gov

One of the key aspects of the reactivity of nitroaromatic compounds is their susceptibility to nucleophilic attack. mdpi.com The electron-withdrawing nature of the nitro group makes the benzoxazole ring electron-deficient and thus prone to reactions with nucleophiles. Theoretical studies can map the electrostatic potential of the molecule, identifying regions that are most susceptible to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important theoretical approach. researchgate.netnih.govresearchgate.netosti.govmdpi.comnih.govmdpi.comnih.govrsc.org QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. For nitroaromatic compounds, QSAR models have been developed to predict their toxicity and mutagenicity. nih.govresearchgate.netosti.govmdpi.com These models use molecular descriptors, which can be calculated using computational methods, to predict the activity of new compounds. While specific QSAR models for this compound are not available, the general principles can be applied to understand how structural modifications would affect its properties.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for a Nitrobenzoxazole Derivative (Illustrative Data)

| Property | Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -3.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability |

| Global Hardness | 2.15 eV | Resistance to change in electron distribution |

| Electrophilicity Index | 3.0 | Propensity to accept electrons |

In Silico Prediction of Molecular Interactions relevant to Material Science

The in silico prediction of molecular interactions is of great importance for the application of this compound in material science. The intermolecular forces between molecules in a solid or a liquid phase determine the material's bulk properties, such as its melting point, solubility, and mechanical strength.

Benzoxazole derivatives are of interest in materials for organic electronics and optoelectronics due to their conjugated π-systems. nih.gov The presence of a nitro group can further modulate the electronic properties of the molecule, making it a potential candidate for use in organic semiconductors or as a component in nonlinear optical materials. Computational methods can be used to predict how molecules of this compound will pack in a crystal lattice and to calculate the strength of the intermolecular interactions, such as π-π stacking and hydrogen bonding.

Furthermore, computational studies are used to investigate the properties of energetic materials. nih.govresearchgate.netindexcopernicus.comearthlinepublishers.com The nitro group in this compound suggests that it could have energetic properties. DFT calculations can be used to predict the heat of formation, density, and detonation performance of such compounds. nih.gov These in silico predictions are valuable for the initial screening of new energetic materials, as they can help to identify promising candidates for further experimental investigation while minimizing the risks associated with synthesizing and handling potentially explosive compounds.

Table 3: Predicted Material Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Relevance to Material Science |

| Crystal Packing Motif | π-stacked columns | Influences charge transport in organic electronics |

| Intermolecular Interaction Energy | -20 to -30 kcal/mol | Determines crystal lattice stability and sublimation energy |

| Predicted Heat of Formation | +10 to +20 kcal/mol | Indicator of energetic potential |

| Electron Affinity | ~1.5 eV | Important for n-type semiconductor applications |

Photophysical Properties of 2 Methyl 4 Nitro 1,3 Benzoxazole and Nitrobenzoxazole Derivatives

Absorption Characteristics: UV-Vis Spectra and Electronic Transitions

The absorption of light by 2-Methyl-4-nitro-1,3-benzoxazole and its derivatives is governed by π-π* and intramolecular charge transfer (ICT) transitions. The benzoxazole (B165842) core, with its fused aromatic and heterocyclic rings, provides the fundamental π-electron system. The introduction of a nitro group (-NO2), a strong electron-withdrawing group, and a methyl group (-CH3), a weak electron-donating group, creates a "push-pull" system that significantly influences the electronic absorption spectra.

In a study of 2-nitrobenzyl methyl ether, a related compound, the UV-visible spectrum in an argon matrix revealed specific absorption bands that were altered by photolysis. researchgate.net For instance, initial photolysis at 254 nm led to the appearance of a weak, broad absorption with a maximum (λmax) at 430 nm. researchgate.net This new band was attributed to the formation of an o-quinonoid aci-nitro species, a transient photoproduct. researchgate.net Subsequent irradiation at longer wavelengths, such as 430 or 460 nm, caused this band to bleach. researchgate.net

Nitrobenzoxazole derivatives often exhibit absorption maxima in the UV-A and visible regions. For example, novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] rsc.orgoxazole (B20620) derivatives absorb in the range of 296–332 nm. researchgate.net The position and intensity of these absorption bands are sensitive to the specific substitution pattern on the benzoxazole and any attached phenyl rings. The nearly coplanar arrangement of the phenyl and benzoxazole rings in compounds like 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole facilitates π-conjugation, which is crucial for these electronic transitions. nih.gov

The electronic transitions in these molecules are often characterized as intramolecular charge transfer (ICT) from the electron-donating part of the molecule (like the methyl-substituted benzoxazole) to the electron-accepting nitro group. This ICT character is a key determinant of their photophysical behavior.

Emission Properties: Fluorescence and Phosphorescence Spectroscopy

While the nitro group is often considered a fluorescence quencher, many nitrobenzoxazole derivatives exhibit significant fluorescence. nih.gov The emission properties are intrinsically linked to the nature of the lowest excited singlet state (S1). If the S1 state has a strong ICT character, the molecule is more likely to be fluorescent.

For instance, certain 4-ethoxy-1,3-thiazole (B14430150) derivatives containing nitro groups, which also feature a push-pull electronic structure, surprisingly exhibit fluorescence quantum yields of 37-40%. bohrium.com This demonstrates that the presence of a nitro group does not automatically preclude luminescence. bohrium.com Similarly, synthesized fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] rsc.orgoxazole derivatives show emission in the range of 368–404 nm. researchgate.net

The emission wavelength and intensity are highly dependent on the molecular structure. The strategic placement of electron-donating and electron-withdrawing groups can tune the emission color. In some cases, these compounds can exhibit a large Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is a desirable property for fluorescent probes as it minimizes self-absorption.

Phosphorescence, which is emission from an excited triplet state, is generally less common or weaker in these types of molecules at room temperature in solution, as non-radiative decay pathways from the triplet state are often more efficient. However, in rigid matrices or at low temperatures, phosphorescence might be observable.

Quantum Yields and Excited State Lifetimes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For nitro-containing fluorophores, the quantum yields can vary widely. While the nitro group can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, leading to low quantum yields, strategic molecular design can lead to surprisingly emissive compounds. nih.govbohrium.com For example, some thiazole-based push-pull fluorophores with nitro groups have been reported to have quantum yields in the range of 37-40%. bohrium.com

Excited-state lifetimes (τ), which represent the average time a molecule spends in the excited state before returning to the ground state, are also crucial parameters. Short lifetimes are typical for fluorescent molecules. The lifetime of the excited state is inversely related to the rate constants of both radiative (fluorescence) and non-radiative decay processes. The presence of the nitro group can shorten the excited-state lifetime by introducing efficient non-radiative decay channels.

| Compound Class | Quantum Yield (ΦF) | Reference |

| Thiazole-based push-pull fluorophores with nitro groups | 37-40% | bohrium.com |

Environmental Effects on Photophysics: Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, a characteristic feature of compounds with strong ICT character like many nitrobenzoxazole derivatives.

In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent. This leads to a red-shift (bathochromic shift) in the emission spectrum. Conversely, the absorption spectrum may show a smaller shift, or even a blue-shift (hypsochromic shift), depending on the ground state dipole moment and its interaction with the solvent.

The study of solvatochromism provides valuable insights into the nature of the excited state. The Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, is often used to quantify the change in dipole moment upon excitation. chemrxiv.org The significant solvatochromic shifts observed in many push-pull systems underscore their potential as fluorescent probes for sensing the polarity of their microenvironment. chemrxiv.orgnih.gov

Role of the Nitro Group and Benzoxazole Core in Chromophore Design

The design of chromophores based on the nitrobenzoxazole scaffold leverages the distinct electronic roles of its components.

Benzoxazole Core: The benzoxazole moiety serves as a rigid, planar, and electron-rich π-system. It forms the structural backbone of the chromophore and can be readily functionalized at various positions to tune the photophysical properties. Its inherent aromaticity contributes to the stability of the molecule.

Nitro Group: The nitro group is a powerful electron-withdrawing group that acts as the primary electron acceptor in a push-pull system. nih.gov Its presence is crucial for inducing the ICT character that governs the absorption and emission properties. nih.govrsc.org While often associated with fluorescence quenching, its strategic placement can lead to highly fluorescent materials. nih.govbohrium.com Furthermore, the nitro group can serve as an anchoring group for attaching the dye to surfaces, for instance, in dye-sensitized solar cells. rsc.org

The combination of the electron-donating character of the benzoxazole core (which can be further enhanced by other substituents) and the electron-accepting nature of the nitro group allows for the creation of a wide range of chromophores with tailored absorption and emission profiles. This "push-pull" architecture is a fundamental principle in the design of organic dyes and functional materials.

Time-Dependent DFT (TD-DFT) for Excited State Calculations

Time-Dependent Density Functional Theory (TD-DFT) has become an indispensable computational tool for understanding and predicting the photophysical properties of molecules like this compound. rsc.orgohio-state.eduresearchgate.net TD-DFT calculations can provide valuable insights into the electronic structure of both the ground and excited states.

Key applications of TD-DFT in this context include:

Prediction of Absorption and Emission Spectra: TD-DFT can calculate the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum. researchgate.netuci.edu By optimizing the geometry of the first excited state, it is also possible to predict the emission energy. rsc.org

Characterization of Electronic Transitions: TD-DFT provides information about the molecular orbitals involved in the electronic transitions. This allows for the characterization of transitions as π-π, n-π, or ICT, which is crucial for understanding the photophysical behavior.

Modeling Environmental Effects: By incorporating solvent models, such as the Polarizable Continuum Model (PCM), TD-DFT can simulate the effects of different solvent environments on the absorption and emission spectra, thus predicting solvatochromic shifts. researchgate.net

Investigating Molecular Geometries: TD-DFT can be used to determine the equilibrium geometries of molecules in their excited states, which can differ significantly from their ground-state geometries. researchgate.net

While TD-DFT is a powerful tool, the accuracy of the results depends on the choice of the exchange-correlation functional and basis set. ohio-state.edu Nevertheless, it provides a robust theoretical framework for rationalizing experimental observations and for the in-silico design of new chromophores with desired photophysical properties. rsc.orgbohrium.com

Advanced Applications in Material Science and Chemical Synthesis

2-Methyl-4-nitro-1,3-benzoxazole as a Synthetic Building Block

The benzoxazole (B165842) core is a significant scaffold in synthetic chemistry, and the specific functionalities of this compound enhance its versatility as an intermediate for creating a variety of more complex molecules. nih.govnih.gov The reactivity of this compound is centered on two primary locations: the C2-methyl group and the C4-nitro group.

This compound serves as a valuable precursor for a wide range of functionalized heterocyclic systems. The presence of the nitro group is particularly significant, as it can be readily reduced to an amino group (NH2). This transformation from an electron-withdrawing to an electron-donating group drastically alters the electronic properties of the benzoxazole ring and introduces a nucleophilic site for further chemical modifications. This amino derivative can then participate in various reactions, such as diazotization, acylation, and condensation, to build more elaborate molecular architectures.

Furthermore, the methyl group at the C2 position is activated by the adjacent heterocyclic system. It can undergo condensation reactions with various electrophiles, such as aldehydes and quinones. For instance, research on related 2-methyl-substituted azotic heterocycles has shown that they can react with substituted 1,2-benzoquinones in an acid-catalyzed reaction to form complex structures like 2-hetaryl-1,3-tropolones. nih.gov This reactivity allows for the extension of the molecule's π-conjugated system, a key feature for developing materials with specific optical or electronic properties. The synthesis of 5-nitro-1,3-benzoxazole derivatives has also been explored for creating compounds with potential biological activities, highlighting the role of the nitro-benzoxazole scaffold as a key intermediate. researchgate.net

Table 1: Potential Reactions for Functionalization

| Reactive Site | Reagent Type | Potential Product Class |

|---|---|---|

| C4-Nitro Group | Reducing Agents (e.g., Sn/HCl, H2/Pd) | 4-Amino-2-methyl-1,3-benzoxazole |

| C4-Amino Group (from reduced nitro) | Acyl Chlorides, Anhydrides | N-(2-methyl-1,3-benzoxazol-4-yl)amides |

| C4-Amino Group (from reduced nitro) | Aldehydes/Ketones | Schiff Bases |

| C2-Methyl Group | Aldehydes, Quinones | Styryl derivatives, Tropolones |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net The structural features of this compound make it a suitable candidate for designing MCRs.

While direct examples involving this compound in MCRs are not extensively documented, the reactivity of analogous structures provides strong precedent. For example, a one-pot multicomponent synthesis of fused heterocyclic systems, specifically pyrimido[2,1-b] nih.govaablocks.combenzothiazoles, has been successfully achieved starting from 2-amino-6-nitrobenzothiazole. mdpi.com This demonstrates that a nitro-substituted benzo-heterocycle can serve as a key building block in complex, one-pot transformations. The 4-amino derivative of 2-methyl-1,3-benzoxazole (obtained via reduction of the nitro group) could similarly be employed as one of the core components in MCRs to generate novel, complex heterocyclic libraries.

Integration into Optical and Electronic Materials

Aromatic heterocyclic compounds are fundamental to modern material chemistry, forming the basis for a range of functional organic materials. nih.gov The conjugated π-system of the benzoxazole ring, influenced by the methyl and nitro substituents, endows this compound with properties suitable for optical and electronic applications.

Benzoxazole derivatives are a well-established class of fluorophores, known for their stability and high fluorescence efficiency. bldpharm.com The introduction of a nitro group, a strong electron-withdrawing group, into the aromatic system often leads to the creation of environment-sensitive dyes. These dyes can exhibit changes in their fluorescence properties (such as wavelength and intensity) in response to variations in solvent polarity or binding to biological targets. ktu.edu

A related compound, 2-(4-methyl)-phenyl-6-nitro-benzoxazole, has been identified as an organic dye, underscoring the chromophoric nature of the nitro-benzoxazole scaffold. nih.gov The 4-nitro-2,1,3-benzoxadiazole (B59055) (NBD) moiety, which is structurally related, is a widely used fluorophore in designing fluorescent probes. google.com The combination of the electron-donating methyl group and the electron-withdrawing nitro group in this compound creates a "push-pull" system. This configuration can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a mechanism that is often responsible for the unique and sensitive fluorescent properties of advanced dyes.

Table 2: Photophysical Characteristics of Related Benzoxazole Dyes

| Compound Family | Key Structural Feature | Typical Application |

|---|---|---|

| Nitrobenzothiadiazoles | Push-pull dipole | Environment-sensitive probes |

| 2-Phenylbenzoxazoles | Extended π-conjugation | Fluorescent emitters |

| Naphthoxazoles | Fused aromatic rings | DNA fluorescent probes |

Organic Light-Emitting Diodes (OLEDs) are a leading technology for displays and lighting, built upon layers of specialized organic materials. google.com Heterocyclic compounds are frequently used as emitters or as host materials in the emissive layer of OLEDs. Benzoxazole derivatives, in particular, have been identified as useful in this field due to their favorable electronic properties.

A patent for light-emitting elements describes the use of benzoxazole derivatives to lower the driving voltage of the device, attributing this benefit to their electron-injecting properties. researchgate.net While this patent does not specify the exact 2-Methyl-4-nitro derivative, it establishes the potential of the general benzoxazole scaffold in OLEDs. Related heterocyclic systems, such as those based on carbazole, imidazole (B134444), and 2,1,3-benzothiadiazole, are extensively used in developing materials for all generations of OLEDs, including as fluorescent emitters and as hosts for phosphorescent and TADF emitters. nih.govsigmaaldrich.com The electron-deficient nature of the nitro-substituted benzoxazole ring could make this compound a candidate for investigation as an electron-transporting material or as a component in a host material for the emissive layer in OLED devices.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Materials that exhibit this state are known as mesogenic. The molecular shape is a critical factor in determining whether a compound will display liquid crystalline behavior, with rigid, rod-like (calamitic) or disk-like (discotic) structures being common.

The benzoxazole core, being a rigid and relatively linear fused ring system, is an excellent candidate for constructing mesogenic molecules. nih.gov Several studies have demonstrated that by attaching appropriate terminal groups (often long alkyl or alkoxy chains) to a benzoxazole core, it is possible to induce liquid crystalline phases, such as nematic and smectic phases. aablocks.com The introduction of a benzoxazole unit has been shown to be an effective strategy for enhancing key properties like birefringence in liquid crystals. aablocks.com Furthermore, strategic fluorination of benzoxazole-based liquid crystals can be used to tune their phase behavior and improve their electro-optical properties for display applications. nih.gov While the specific liquid crystalline properties of this compound have not been extensively reported, its inherent structural rigidity makes it a promising platform for the design of novel mesogenic materials.

Applications in Agrochemical Research: Design and Synthesis of Novel Scaffolds

The strategic design of novel agrochemical scaffolds originating from this compound hinges on the chemical manipulation of its key functional groups. The inherent reactivity of the nitro and methyl groups can be leveraged to introduce a variety of other functionalities, thereby modulating the biological activity of the resulting derivatives.

A primary synthetic route for creating diverse scaffolds from nitroaromatic compounds is the reduction of the nitro group to an amine. This transformation is a well-established and versatile reaction in organic synthesis. The resulting 4-amino-2-methyl-1,3-benzoxazole would be a key intermediate, opening up a plethora of possibilities for further derivatization. This amino group can readily undergo reactions such as acylation, sulfonation, and coupling reactions to introduce new substituents and build more complex molecular architectures. nih.gov For instance, the synthesis of 2-aminobenzoxazole (B146116) derivatives has been shown to yield compounds with potent antifungal activities against various phytopathogenic fungi. nih.gov

The exploration of derivatives from the 2-methyl-4-aminobenzoxazole intermediate could lead to the discovery of compounds with significant agrochemical potential. The following table outlines potential synthetic pathways starting from this key intermediate and the targeted agrochemical activities based on the known bioactivities of related benzoxazole structures.

| Starting Intermediate | Reaction Type | Potential Functional Groups Introduced | Target Agrochemical Activity |

| 4-Amino-2-methyl-1,3-benzoxazole | Acylation | Amides, Carbamates | Fungicidal, Herbicidal |

| 4-Amino-2-methyl-1,3-benzoxazole | Sulfonylation | Sulfonamides | Herbicidal, Insecticidal |

| 4-Amino-2-methyl-1,3-benzoxazole | Diazotization followed by Sandmeyer reaction | Halogens, Cyano, Hydroxyl | Broad-spectrum |

| 4-Amino-2-methyl-1,3-benzoxazole | Condensation with aldehydes/ketones | Schiff bases | Antibacterial, Antifungal |

Furthermore, the methyl group at the 2-position of the benzoxazole ring, while generally less reactive than the nitro group, could potentially undergo functionalization, for example, through free-radical halogenation, to introduce further diversity into the synthesized scaffolds. acs.org

Research on other substituted benzoxazoles has provided valuable insights into the structure-activity relationships that govern their agrochemical efficacy. For example, studies on various benzoxazole derivatives have demonstrated significant fungicidal activity against a range of plant pathogens. The data below from studies on related benzoxazole compounds illustrates the potential for developing effective fungicides.

Fungicidal Activity of Selected Benzoxazole Derivatives

| Compound | Target Fungi | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-Aminobenzoxazole Derivative 3a | Botrytis cinerea | 9.68 | nih.gov |

| 2-Aminobenzoxazole Derivative 3c | Botrytis cinerea | 8.42 | nih.gov |

| 2-Aminobenzoxazole Derivative 3e | Botrytis cinerea | 7.51 | nih.gov |

EC50: The concentration of a compound that gives half-maximal response.

Similarly, the benzoxazole scaffold has been incorporated into molecules exhibiting herbicidal activity. The following table presents data on the herbicidal effects of certain benzoxazolinone derivatives, a closely related class of compounds.

Herbicidal Activity of Selected Benzoxazolinone Derivatives

| Compound | Test Plant | Activity Metric | Result |

|---|---|---|---|

| 2-Methylthiobenzoxazole | Various Weeds | High Suppression | High |

Activity is described qualitatively based on the provided research.

The insecticidal potential of benzoxazole derivatives has also been recognized, with some compounds showing efficacy against various insect pests. The development of insecticides like Oxazosulfyl, which contains a benzoxazole moiety, underscores the importance of this scaffold in crop protection. nih.gov

While specific data for derivatives of this compound is not yet available in the public domain, the collective evidence from the broader family of benzoxazole compounds strongly supports the rationale for its use as a foundational block in the design and synthesis of novel and effective agrochemicals. Future research focused on the derivatization of this specific compound could unlock new solutions for pest and disease management in agriculture.

Conclusion and Future Research Directions

Recapitulation of Key Scientific Contributions and Findings

The body of scientific literature on 2-Methyl-4-nitro-1,3-benzoxazole is currently sparse, with much of the existing knowledge extrapolated from studies on analogous compounds. The broader family of benzoxazoles, particularly those bearing nitro substituents, has been a subject of significant research interest. These studies have established that the benzoxazole (B165842) scaffold is a versatile platform in medicinal chemistry and materials science. nih.govresearchgate.net

Key findings for related nitrobenzoxazoles highlight the profound influence of the nitro group as a potent electron-withdrawing moiety. This characteristic significantly modulates the electronic structure of the benzoxazole system, making such compounds candidates for applications in nonlinear optics (NLO). For instance, the isomeric 6-nitrobenzoxazole-2-yl moiety has been incorporated into polymers that exhibit quadratic NLO behavior. nih.gov The synthesis of these related compounds often relies on the condensation of a substituted o-aminophenol with a carboxylic acid derivative, typically facilitated by a dehydrating agent like polyphosphoric acid. nih.gov While the 4-nitro isomer, this compound, has not been the focus of such studies, the established principles suggest that its specific substitution pattern would lead to distinct electronic and photophysical properties.

Identification of Unexplored Synthetic Avenues and Reaction Pathways

The lack of dedicated synthetic routes for this compound in the literature presents a significant opportunity for synthetic organic chemists. The logical and most direct approach would be the cyclocondensation of 2-amino-3-nitrophenol (B1277897) with an acetylating agent such as acetic anhydride (B1165640). However, the regioselective synthesis of the 2-amino-3-nitrophenol precursor is a critical and potentially challenging step.

Several modern and underexplored synthetic strategies could be adapted for the efficient synthesis of this target compound:

Triflic Anhydride-Promoted Amide Activation: This contemporary method involves the activation of a tertiary amide with triflic anhydride (Tf₂O), followed by a cascade reaction with an o-aminophenol. bldpharm.com This approach, which proceeds through nucleophilic addition, intramolecular cyclization, and elimination, could offer a mild and efficient route.

Metal-Catalyzed Cyclizations: Copper-catalyzed intramolecular cyclization of ortho-haloanilides is a well-established and versatile method for constructing the benzoxazole ring system. organic-chemistry.org A plausible pathway would involve the synthesis of N-(2-halo-3-nitrophenyl)acetamide and its subsequent copper-catalyzed cyclization.

Green Chemistry Approaches: The development of environmentally benign synthetic protocols is a major focus of modern chemistry. The use of reusable catalysts like samarium triflate in aqueous media or Brønsted acidic ionic liquids in solvent-free conditions for the condensation of o-aminophenols with aldehydes could be optimized for the synthesis of this compound. organic-chemistry.orgacs.org

The exploration and optimization of these synthetic pathways are essential for making this compound more accessible for further scientific investigation.

Opportunities in Advanced Spectroscopic and Structural Characterization

A significant void in the scientific understanding of this compound is the absence of comprehensive spectroscopic and structural data. Although the compound is commercially available and has a registered CAS number (478553-83-2), detailed analytical information is not publicly available. bldpharm.comchemicalbook.commolbase.com

Future research should prioritize the following advanced characterization techniques:

Single-Crystal X-ray Diffraction: The determination of the crystal structure of this compound would provide unequivocal information regarding its three-dimensional geometry, including bond lengths, bond angles, and the planarity of the molecule. This data is fundamental for understanding the steric and electronic interactions between the substituents and the benzoxazole core. For comparison, the crystal structure of the related compound 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole has shown a nearly planar conformation, which is essential for its π-conjugated properties. nih.goviucr.org

Multinuclear NMR Spectroscopy: In-depth one- and two-dimensional NMR studies (¹H, ¹³C, ¹⁵N) are necessary for the unambiguous assignment of all atomic positions and for gaining insights into the electronic environment within the molecule.

Vibrational Spectroscopy (IR and Raman): These techniques are crucial for identifying the characteristic vibrational frequencies, especially those of the nitro group and the benzoxazole ring system, which can be correlated with theoretical predictions.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the exact molecular formula and for studying the fragmentation patterns, which aids in structural elucidation.

A complete set of spectroscopic and structural data would provide a solid foundation for all future research on this compound.

Emerging Trends in Theoretical and Computational Chemical Studies

In the absence of extensive experimental data, theoretical and computational chemistry provide invaluable tools for predicting and understanding the properties of this compound.

Future computational investigations could include: